(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Description
The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" features a pyrazole core substituted with methoxy and methyl groups, linked via a methanone bridge to a piperidine ring bearing a pyridazine moiety. While direct data on this compound are absent in the provided evidence, structurally related analogs from literature provide insights into its properties and synthesis.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-6-7-14(18-17-11)24-12-5-4-8-21(9-12)16(22)13-10-20(2)19-15(13)23-3/h6-7,10,12H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEZTOVOTMYECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current knowledge regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its versatility in drug design. The molecular formula is with a molecular weight of approximately 304.35 g/mol. The structure incorporates various functional groups that enhance its biological activity, including:
- Pyrazole ring : Known for anti-inflammatory and anticancer properties.
- Methoxy group : Enhances solubility and bioavailability.
- Pyridazinyl moiety : Contributes to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the piperidine and pyridazine groups. Common methods include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors under controlled conditions.
- Coupling Reactions : Employing reagents such as piperidine derivatives and pyridazine derivatives.
- Purification Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to ensure purity.
Biological Activity
Research indicates that compounds with pyrazole structures exhibit a range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), indicating potent anticancer activity . The target pathways often involve:
- Kinase inhibition : Disrupting signaling pathways critical for tumor growth.
- Apoptosis induction : Promoting programmed cell death in cancer cells.
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to possess anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A notable study indicated that certain pyrazoles exhibited IC50 values as low as 40 nM against COX enzymes, suggesting significant anti-inflammatory potential .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may exhibit activity against various microbial strains. For instance, compounds similar in structure have shown effectiveness against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM .
Case Studies and Research Findings
Several studies highlight the biological activity of pyrazole derivatives, including:
| Study | Compound | Target | IC50/IC90 Values |
|---|---|---|---|
| A-83-01 | ALK5 | 0.012 µM | |
| Series-I | M. tuberculosis | IC90: 3.73 - 4.00 µM | |
| Various Pyrazoles | COX Enzymes | IC50: 40 nM |
While the precise mechanism of action for this compound is not fully elucidated, it likely involves:
- Receptor Binding : Interaction with specific protein targets such as kinases or G-protein coupled receptors.
- Signal Transduction Modulation : Altering downstream signaling pathways that lead to cell proliferation or apoptosis.
Scientific Research Applications
Based on the search results, here's what is known about the compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone:
Basic Information
- Common Name: (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone .
- CAS Number: 1797593-01-1 .
- Molecular Formula: C16H21N5O3 .
- Molecular Weight: 331.37 .
Other properties
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
- MSDS: Not available
- Flash Point: Not available
Potential Applications
While the search results do not specifically detail the applications of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, they do provide some context for potential applications based on similar compounds:
- Related Pyrazole Compounds: Pyrazole derivatives have diverse applications. For example, some are used as inhibitors in TGF-β signaling, which relates to tumor suppression and oncogenesis .
- Pyridazine Derivatives: Pyridazine compounds, related to the "6-methylpyridazin" part of the query compound, are present in the novel polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)-pyrimidin-2-yl]-benzyl}-2h-pyridazin-3-one .
- Health Research: Research laboratories may handle various chemicals, and risk assessment models like LaboRisCh are used to evaluate health risks associated with chemical exposure in these environments .
Comparison with Similar Compounds
Structural Analog Analysis
Key Analogues Identified :
Bis-pyrazole-thienothiophene methanone (7b, ): Features two pyrazole rings connected to a thieno[2,3-b]thiophene core via methanone bridges. Substituents include amino and phenyl groups, contrasting with the target compound’s methoxy and pyridazine moieties .
Pyrazolo-pyrimidine-thienothiophene derivative (10, ): Contains cyan substituents and a fused pyrimidine-thienothiophene system. The pyridazine in the target compound may offer distinct electronic properties compared to the pyrimidine here .
(3,5-Dimethylpyrazol-1-yl)-phenylpyrimidine methanone (): Substituted with dimethylpyrazole and a pyrimidine-aryl group. The piperidine in the target compound enhances conformational flexibility compared to this rigid structure .
Pyrazole-indole-phenyl methanone (3a, ): Combines indole and pyrazole units. The target’s pyridazine may improve solubility due to its polar nitrogen atoms compared to indole’s hydrophobic nature .
Substituent Effects :
- Methoxy vs. Amino Groups: Electron-donating methoxy groups (target) may enhance metabolic stability compared to the amino groups in 7b, which are prone to oxidation .
- Pyridazine vs.
Analytical Data Trends
NMR Spectroscopy :
- Pyrazole Protons : In 7b, pyrazole CH signals appear at δ 7.52, while methyl groups resonate at δ 2.22. The target’s methoxy group (δ ~3.3–3.5) and pyridazine protons (δ 7.0–8.5) would distinguish its spectrum .
- Carbonyl Resonance: Methanone carbonyls in analogs (e.g., 7b: δ 185.0 in ^13^C-NMR) suggest the target’s carbonyl would appear near δ 170–185 .
Mass Spectrometry :
- Compounds like 10 () show molecular ions at m/z 604 (M⁺). The target’s molecular weight (~435 g/mol) would likely produce a similar fragmentation pattern, with peaks corresponding to pyrazole and pyridazine subunits .
Pharmacological and Physicochemical Properties
- LogP and Solubility: Pyridazine’s polarity may reduce the target’s logP compared to thienothiophene-containing analogs (e.g., 7b), enhancing bioavailability.
- Bioactivity: While notes pharmacological screening for a pyrimidine analog, the target’s pyridazine moiety could modulate kinase or GPCR binding affinity, though specific data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
